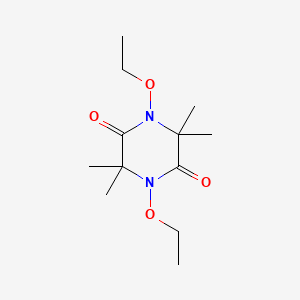
1,4-diethoxy-3,3,6,6-tetramethyl-2,5-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-diethoxy-3,3,6,6-tetramethyl-2,5-piperazinedione, commonly known as DTMP, is a chemical compound that belongs to the class of piperazine derivatives. It is a yellow crystalline solid that is soluble in organic solvents like chloroform and methanol. DTMP has been of significant interest to researchers due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
作用机制
The mechanism of action of DTMP is not well understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It may also inhibit the activity of enzymes like cyclooxygenase-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DTMP has been shown to have various biochemical and physiological effects, including antitumor, anti-inflammatory, and central nervous system effects. It has also been shown to have antioxidant properties and to inhibit the activity of enzymes like acetylcholinesterase, which are involved in the degradation of neurotransmitters.
实验室实验的优点和局限性
One advantage of using DTMP in lab experiments is its high purity and stability. It is also readily available from commercial sources. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
There are several future directions for research involving DTMP. One direction is the development of more efficient and scalable synthesis methods for DTMP and its derivatives. Another direction is the investigation of its potential as an antitumor agent, particularly in combination with other drugs. Additionally, research could be conducted to explore its potential as an anti-inflammatory agent and its effects on the central nervous system. Finally, DTMP could be further explored for its potential applications in material science, particularly in the synthesis of new materials with unique properties.
合成方法
DTMP can be synthesized through a multistep process involving the reaction of 2,5-dimethylpiperazine with ethyl oxalate, followed by hydrolysis and decarboxylation. The final product is obtained through recrystallization from a suitable solvent.
科学研究应用
DTMP has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DTMP has been investigated for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its effects on the central nervous system.
In organic synthesis, DTMP has been used as a reagent for the synthesis of various compounds, including pyrrolidines, piperidines, and indolizidines. It has also been used as a building block for the synthesis of complex molecules like natural products.
In material science, DTMP has been used as a precursor for the synthesis of various materials like metal-organic frameworks and porous coordination polymers. These materials have potential applications in gas storage, catalysis, and drug delivery.
属性
IUPAC Name |
1,4-diethoxy-3,3,6,6-tetramethylpiperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-7-17-13-9(15)12(5,6)14(18-8-2)10(16)11(13,3)4/h7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJUAEOZWYIZGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C(=O)C(N(C(=O)C1(C)C)OCC)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666401 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

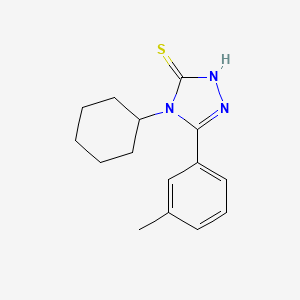

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5815529.png)
![3-fluoro-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5815534.png)

![1,3-dimethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5815549.png)
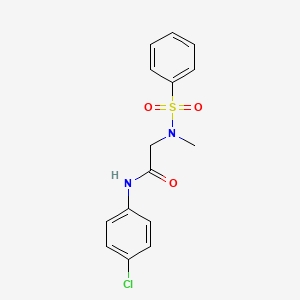
![1-{4-[(2-naphthyloxy)methyl]benzoyl}piperidine](/img/structure/B5815573.png)
![5-{[(4-methoxybenzoyl)amino]methyl}-2-furoic acid](/img/structure/B5815576.png)
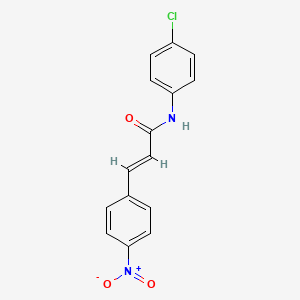
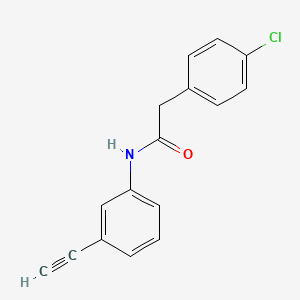
![2-ethyl-4-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5815598.png)
![ethyl [2-(2-amino-2-oxoethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B5815601.png)
![1-(2-methoxyethyl)-2-(4-methylphenyl)-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B5815605.png)